ethyl 4-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetyl)piperazine-1-carboxylate
Beschreibung
This compound features a piperazine ring substituted with an ethyl carboxylate group and an acetyl linker connected to a 4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrimidinone ring may contribute to hydrogen bonding interactions with biological targets.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-2-28-19(27)23-9-7-22(8-10-23)18(26)12-24-13-21-16(11-17(24)25)14-3-5-15(20)6-4-14/h3-6,11,13H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCZXCPNHNXYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 4-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H31FN6O4
- Molecular Weight : 546.6 g/mol
- IUPAC Name : 2-[5-amino-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-{2-methyl-1-[5-(1-methyl-1-m-tolyl-ethyl)-[1,3,4]oxadiazole-2-carbonyl]-propyl}-acetamide
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains. The presence of the fluorophenyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis. Compounds related to ethyl 4-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetyl)piperazine-1-carboxylate have been evaluated for their inhibitory effects on tyrosinase activity. A study reported that certain piperazine derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibition compared to standard inhibitors like kojic acid .
Table 1: Tyrosinase Inhibition Data
The mechanism by which ethyl 4-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetyl)piperazine-1-carboxylate exerts its biological effects likely involves interaction with specific enzyme targets. For example, docking studies suggest that the compound may bind competitively to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin production .
Study on Antimelanogenic Effects
A study published in Pharmaceutical Research evaluated the antimelanogenic effects of various piperazine derivatives, including those structurally similar to ethyl 4-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetyl)piperazine-1-carboxylate. The results demonstrated that these compounds could reduce melanin synthesis in B16F10 melanoma cells without exhibiting cytotoxicity .
Kinetic Studies on Tyrosinase Activity
Kinetic analysis using Lineweaver-Burk plots revealed that several derivatives acted as competitive inhibitors of tyrosinase. This was evidenced by changes in the Michaelis-Menten constant (Km) and maximal velocity (Vmax) upon introduction of the test compounds .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-(4-Fluorophenyl)Cyclopropane-1-Carbonyl)Piperazine-1-Carboxylate (F43)
- Structural Differences: Replaces the pyrimidinone-acetyl group with a cyclopropane-carbonyl moiety.
- Reported yield: 73.3% .
Key Data :
Property Value 1H NMR (DMSO-d6) δ 7.22 (dd, J=8.6, 5.6 Hz) 19F NMR δ -116.97
Pruvanserin Hydrochloride
- Structural Differences: Contains an indole-3-carbonitrile group instead of pyrimidinone-acetyl.
- Biological Implications : Targets serotonin (5-HT) receptors, influencing neuroendocrine pathways (e.g., oxytocin secretion via 5-HT2 receptors) .
Key Data :
Property Value Molecular Formula C22H21FN4O•HCl CAS Number 443144-27-2
Ethyl 4-((2-(1H-Indazol-4-yl)-4-Morpholinothieno[3,2-d]Pyrimidin-6-yl)Methyl)Piperazine-1-Carboxylate
- Structural Differences: Incorporates a thienopyrimidine core and indazole group.
- Biological Implications: The thienopyrimidine scaffold may enhance kinase inhibition, while morpholine improves solubility .
Ethyl 4-[6-(4-Carbamoylpiperazin-1-yl)-2-(Methylsulfanyl)Pyrimidin-4-yl]Piperazine-1-Carboxylate
- Structural Differences : Features a methylsulfanyl-pyrimidine and carbamoyl-piperazine group.
Key Data :
Property Value Molecular Formula C17H27N7O3S Molar Mass 409.51 g/mol
Ethyl 4-(4-Amino-2-Chlorophenyl)Piperazine-1-Carboxylate
- Structural Differences: Substitutes 4-fluorophenyl with 4-amino-2-chlorophenyl.
- Biological Implications : Chlorine’s electron-withdrawing effects may enhance metabolic stability compared to fluorine .
Key Data :
Property Value CAS Number 1202770-39-5 Molecular Formula C13H18ClN3O2
Structural-Activity Relationship (SAR) Insights
- Pyrimidinone vs. Pyrimidine: Pyrimidinone’s carbonyl group facilitates hydrogen bonding, critical for enzyme inhibition (e.g., kinase targets), while pyrimidine derivatives with methylsulfanyl groups () may enhance hydrophobic interactions .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s small size and high electronegativity optimize π-π stacking and metabolic stability, whereas chlorine’s bulkiness increases lipophilicity .
Q & A
Q. What are the common synthetic routes for ethyl 4-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetyl)piperazine-1-carboxylate, and how are reaction yields optimized?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the piperazine moiety.
- Acetylation of the pyrimidinone ring using chloroacetyl chloride or similar reagents.
- Coupling reactions to link the fluorophenyl group to the pyrimidine core. Yield optimization requires strict control of temperature (e.g., 0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for solubility), and catalysts (e.g., triethylamine for acid scavenging). Chromatographic monitoring (TLC/HPLC) ensures intermediate purity .
Q. How is the compound’s structural integrity confirmed during synthesis?
Spectroscopic methods are critical:
- NMR (1H/13C) to verify substituent positions and piperazine ring conformation.
- IR spectroscopy to confirm carbonyl (C=O) and amide (N–H) functional groups.
- Mass spectrometry (MS) for molecular weight validation. Advanced techniques like X-ray crystallography resolve 3D conformations, particularly for chiral centers .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar piperazine derivatives:
- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles.
- Avoid inhalation/ingestion; work in a fume hood for volatile intermediates.
- Store in airtight containers at 2–8°C to prevent degradation. Refer to safety data sheets (SDS) for hazard mitigation (e.g., skin/eye irritation risks) .
Advanced Research Questions
Q. How can contradictory data on reaction yields or biological activity be resolved?
Discrepancies often arise from:
- Varied reaction conditions (e.g., solvent polarity affecting nucleophilicity).
- Purity thresholds (e.g., ≤95% purity skewing bioassay results). Mitigation strategies:
- Standardize reaction parameters (pH, temperature) across studies.
- Use high-resolution analytics (e.g., LC-MS) to quantify impurities.
- Validate biological activity via dose-response curves in multiple cell lines .
Q. What advanced methodologies elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics with targets like kinases or GPCRs.
- Molecular docking simulations (e.g., AutoDock Vina) to predict interactions with enzyme active sites.
- In vitro enzyme inhibition assays (e.g., fluorogenic substrates for protease activity). Evidence from analogous compounds suggests potential anti-inflammatory or kinase-inhibitory pathways .
Q. How does structural modification impact pharmacological efficacy?
Key modifications and effects:
| Modification | Impact | Reference |
|---|---|---|
| Fluorophenyl → Methoxyphenyl | Alters lipophilicity and target selectivity | |
| Piperazine → Homopiperazine | Enhances metabolic stability | |
| Ester → Carboxylic acid | Improves aqueous solubility | |
| SAR studies should prioritize in vivo pharmacokinetics (e.g., bioavailability in rodent models). |
Q. What analytical techniques assess the compound’s stability under physiological conditions?
- Thermogravimetric Analysis (TGA) to determine thermal degradation thresholds (e.g., >150°C).
- Differential Scanning Calorimetry (DSC) for phase transition analysis.
- Forced degradation studies under acidic/alkaline conditions (pH 1–13) to identify hydrolytic byproducts. Stability data inform formulation strategies (e.g., lyophilization for labile compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
